
3-(S-Methylsulfonimidoyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(S-Methylsulfonimidoyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a sulfonimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S-Methylsulfonimidoyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic opening of epoxides, which is a method of choice for forming tetrahydrofuran cycles . Another method includes the use of (S)-carnitine or ®-carnitine as the initial raw material, followed by reduction and cyclization reactions .
Industrial Production Methods
For industrial production, the synthesis of this compound typically involves scalable and cost-effective methods. The use of readily available raw materials and efficient reaction conditions is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(S-Methylsulfonimidoyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly with organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium reagents, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include enantioenriched sulfoximines and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-(S-Methylsulfonimidoyl)tetrahydrofuran has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(S-Methylsulfonimidoyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The sulfonimidoyl group can act as a hydrogen bond donor, facilitating interactions with other molecules. This property is particularly useful in drug design, where the compound can be used to modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonimidoyl derivatives and tetrahydrofuran-containing molecules. Examples include sulfonimidates and sulfoximines .
Uniqueness
What sets 3-(S-Methylsulfonimidoyl)tetrahydrofuran apart is its unique combination of a tetrahydrofuran ring and a sulfonimidoyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H11NO2S/c1-9(6,7)5-2-3-8-4-5/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
RVNRGYXLHKNSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


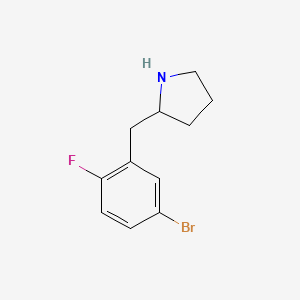

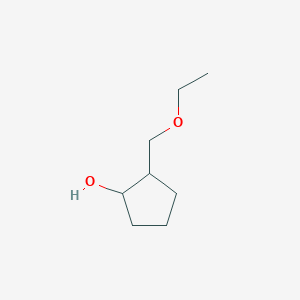
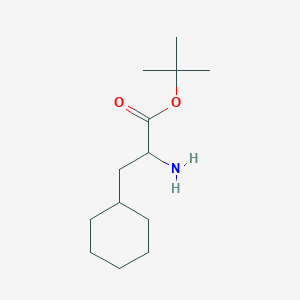

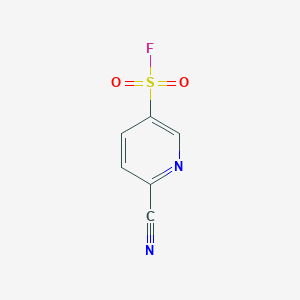
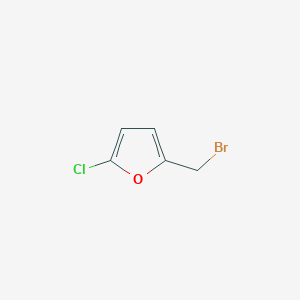
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
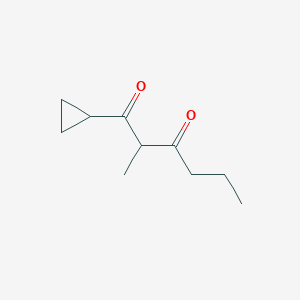
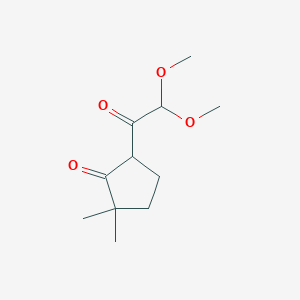
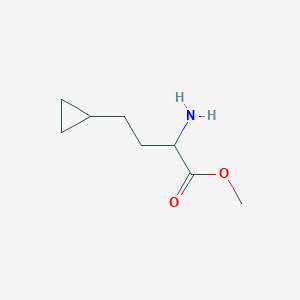
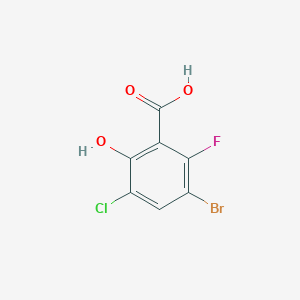
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
